3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

Catalog No.
S13016200
CAS No.
656810-15-0
M.F
C21H26O5
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehy...

CAS Number

656810-15-0

Product Name

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

IUPAC Name

3-ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26O5/c1-2-24-21-16-18(17-22)10-11-20(21)26-15-7-13-23-12-6-14-25-19-8-4-3-5-9-19/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3

InChI Key

WGQUSSMUJJAKRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is a complex organic compound characterized by its aromatic structure and multiple ether linkages. Its molecular formula is C19H22O4C_{19}H_{22}O_{4}, and it has a molecular weight of approximately 314.4 g/mol. The compound features an aldehyde functional group, which is significant for its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's structure includes a benzaldehyde moiety substituted with ethoxy and phenoxypropoxy groups, which contribute to its unique chemical properties and biological activities.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, such as 3-Ethoxy-4-[3-(3-phenoxypropoxy)propanoic acid], using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde group can be reduced to yield the corresponding alcohol, specifically 3-Ethoxy-4-[3-(3-phenoxypropoxy)propanol], by employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenoxypropoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

The synthesis of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, which is reacted with 3-phenoxypropyl bromide.
  • Reaction Conditions: A base such as potassium carbonate is often used in an organic solvent like dimethylformamide (DMF) under reflux conditions.
  • Purification: After the reaction, the product is purified through recrystallization or column chromatography to achieve high purity.

Industrial production may utilize continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to enhance efficiency and yield.

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehydeHighAldehyde, EtherPharmaceuticals, Organic SynthesisBenzaldehydeLowAldehydeSolvent, FragrancePhenyl Ethyl EtherMediumEtherSolvent, FragrancePhenyl PropanolMediumAlcoholSolvent, Intermediate

Uniqueness

The uniqueness of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde lies in its complex structure that combines multiple functional groups, enhancing its potential reactivity and application scope compared to simpler compounds like benzaldehyde or phenyl ethyl ether. This complexity may lead to novel biological activities that warrant further investigation.

Several compounds share structural similarities with 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde:

  • Benzaldehyde: A simpler aromatic aldehyde that serves as a precursor in organic synthesis but lacks the additional ether functionalities.
  • Phenyl Ethyl Ether: Contains an ethyl group but does not have the complex substituents found in 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde.
  • Phenyl Propanol: Similar in structure but lacks the aldehyde functionality and additional ether linkages.

Comparison Table

Compound NameStructure ComplexityFunctional GroupsPotential

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

358.17802393 g/mol

Monoisotopic Mass

358.17802393 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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